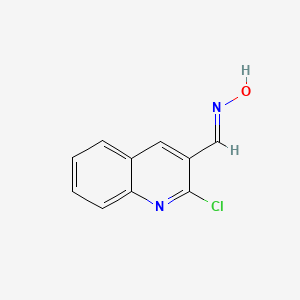

2-Chloro-3-quinolinecarboxaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3-quinolinecarboxaldehyde oxime is a heterocyclic organic compound with the molecular formula C10H7ClN2O It is derived from quinoline, a nitrogen-containing aromatic compound, and features a chloro substituent at the second position and an oxime functional group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-quinolinecarboxaldehyde oxime typically involves the following steps:

Formation of 2-Chloro-3-quinolinecarboxaldehyde: This intermediate is synthesized by chlorination of 3-quinolinecarboxaldehyde using reagents such as thionyl chloride or phosphorus oxychloride.

Oximation: The 2-Chloro-3-quinolinecarboxaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-quinolinecarboxaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Nitrile oxides: Formed through oxidation of the oxime group.

Amines: Resulting from the reduction of the oxime.

Substituted quinolines: Produced through nucleophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The quinoline scaffold is widely recognized for its significant biological activities. 2-Chloro-3-quinolinecarboxaldehyde oxime serves as a valuable intermediate in the synthesis of various biologically active compounds.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit potent antimicrobial properties. For instance, studies have shown that 2-chloroquinoline derivatives possess activity against Mycobacterium tuberculosis and other pathogens. The oxime derivative has been utilized in synthesizing compounds with enhanced antibacterial and antifungal activities, demonstrating efficacy in inhibiting bacterial growth and fungal infections .

Antimalarial Properties

The compound has been investigated for its antimalarial potential. A study highlighted the synthesis of 2,3,8-trisubstituted quinolines derived from this compound, which showed significant inhibition of Plasmodium falciparum. The activity was measured using IC50 values, indicating strong potential for developing new antimalarial therapies .

Synthetic Methodologies

This compound is not only a target compound but also a precursor for various synthetic pathways leading to complex heterocycles.

Synthesis of Isoxazolo[5,4-b]quinolines

The oxime group can be effectively synthesized from 2-chloro-3-quinolinecarboxaldehyde using hydroxylamine hydrochloride under mild conditions. This reaction has been optimized to yield isoxazolo[5,4-b]quinolines, which are of interest due to their analgesic properties .

| Reaction Conditions | Yield (%) | Catalyst |

|---|---|---|

| Hydroxylamine + NaOAc | 85 | Sodium Acetate |

| Hydroxylamine + K2CO3 | 90 | Potassium Carbonate |

Formation of Other Derivatives

Furthermore, the compound can be transformed into various derivatives through different reaction pathways such as condensation and reduction reactions. These derivatives have been screened for biological activity, showing promise in multiple therapeutic areas .

Biological Evaluations

The biological activities associated with this compound derivatives have been extensively documented.

Case Studies

Several studies have evaluated the pharmacological profiles of synthesized compounds:

- A study on a series of quinoline derivatives demonstrated significant anti-inflammatory and anticancer activities in vitro.

- Another investigation focused on the antitubercular activity of synthesized oximes derived from 2-chloro-3-quinolinecarboxaldehyde, showing promising results against drug-resistant strains of Mycobacterium tuberculosis .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-quinolinecarboxaldehyde oxime depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The oxime group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloroquinoline-3-carbaldehyde: Lacks the oxime group but shares the chloroquinoline core structure.

3-Quinolinecarboxaldehyde oxime: Similar structure but without the chloro substituent.

2-Chloro-3-quinolinecarboxylic acid: Contains a carboxylic acid group instead of an oxime.

Uniqueness

2-Chloro-3-quinolinecarboxaldehyde oxime is unique due to the presence of both the chloro and oxime functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Actividad Biológica

2-Chloro-3-quinolinecarboxaldehyde oxime (C10H7ClN2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic implications, supported by data tables and case studies.

- Molecular Formula : C10H7ClN2O

- Molecular Weight : 206.63 g/mol

- Melting Point : 151-152 °C

- Boiling Point : Approximately 365.2 °C

The compound is characterized by the presence of an oxime functional group, which is known to enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with preliminary studies suggesting it may inhibit specific enzymes critical to bacterial metabolism. For instance, a study demonstrated that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including those derived from human breast adenocarcinoma (MCF-7) and promyelocytic leukemia (HL-60) . The mechanism behind this activity may involve the inhibition of key metabolic pathways or the modulation of cellular signaling cascades.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various biological targets, potentially inhibiting enzyme activities or interfering with cellular processes. For example, docking studies suggest that it may bind to active sites of enzymes involved in metabolic pathways, thus blocking substrate access and disrupting normal function .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique aspects of its biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime | C11H9ClN2O2 | Contains a methoxy group; differing reactivity |

| 3-Hydroxyquinoline | C9H7NO | Lacks halogen substitution; different activity |

| 4-Chloroquinoline | C9H6ClN | Similar halogen substitution; lacks aldehyde |

The unique combination of functional groups in this compound contributes to its distinct reactivity patterns and biological activities compared to these similar compounds .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : In a study involving various bacterial strains, the compound demonstrated significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL against E. coli and S. aureus .

- Anticancer Evaluation : In vitro assays revealed that treatment with this compound resulted in a decrease in cell viability in MCF-7 cells by approximately 50% at concentrations of 25 µM after 48 hours .

- In Vivo Studies : Preliminary animal studies indicated that oral administration of the compound led to a reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent .

Propiedades

IUPAC Name |

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXCDZMISQMMF-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.